molecular formula C6H2F2INO2 B1427035 1,3-Difluoro-2-iodo-4-nitrobenzene CAS No. 1145881-54-4

1,3-Difluoro-2-iodo-4-nitrobenzene

Cat. No. B1427035
CAS RN: 1145881-54-4
M. Wt: 284.99 g/mol
InChI Key: ZYLPUHQHTBTCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Difluoro-2-iodo-4-nitrobenzene” is a chemical compound with the CAS Number: 1145881-54-4 . It has a molecular weight of 284.99 and its linear formula is C6H2F2INO2 . It is typically stored in a dark place, sealed in dry, at room temperature . It is available in solid form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H2F2INO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H .


Physical And Chemical Properties Analysis

“this compound” is a solid and is stored at room temperature . It has a molecular weight of 284.99 and its linear formula is C6H2F2INO2 .

Scientific Research Applications

Crystal Packing and Intermolecular Interactions

Research on compounds such as 1-iodo-3-nitrobenzene reveals the significance of halogen interactions in crystal packing. These molecules link through I...I and NO2...NO2 interactions, indicating that similar halogen and nitro group interactions could be expected with 1,3-difluoro-2-iodo-4-nitrobenzene. Such interactions are crucial for understanding molecular assembly, which has implications in material science and crystal engineering (K. Merz, 2003).

Dissociative Electron Attachment and Anion States

Studies on nitrobenzene derivatives, including those with halogen substituents, have been investigated for their electronic properties through electron transmission spectroscopy (ETS) and dissociative electron attachment spectroscopy (DEAS). Such research sheds light on the electronic structure and reactive anion states of these molecules, suggesting potential applications in understanding electron-induced reactions in halogenated nitroaromatics, which may extend to this compound (N. Asfandiarov et al., 2007).

Continuous Platinum-Mediated Hydrogenation

Research involving the chemoselective reduction of iodo-nitroaromatics in a continuous process highlights the challenges and solutions in achieving high yields and selectivity. This research is pertinent for the synthesis and functionalization of pharmaceutical intermediates, suggesting that this compound could be a candidate for similar catalytic processes (Todor Baramov et al., 2017).

Nanowire Construction on Graphite

The ability of halogenated nitrobenzenes to form nanowires on graphite surfaces at room temperature offers insights into the potential of this compound in nanotechnology. The mechanism of nanowire formation is crucial for the development of novel nanostructured materials for electronic applications (Zhong-Jie Jiang et al., 2007).

Molecular Recognition and Interactions

The study of molecular recognition involving iodo and nitro groups in crystalline structures demonstrates the potential for designing materials based on specific intermolecular interactions. These interactions could guide the development of sensors, molecular switches, or other devices where this compound might play a role due to its functional groups (F. Allen et al., 1994).

Safety and Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H302-H312-H315-H319-H332-H335 , indicating potential harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

1,3-difluoro-2-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLPUHQHTBTCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A dry, argon-filled Schlenk tube with a magnetic stirrer bar and septum is initially charged with 2,4-difluoro-1-nitrobenzene (159 mg, 1 mmol) in anhydrous THF (2 ml). After adding (TMP)2Zn.MgCl2 (3.00 ml, 1.2 mmol) at 25° C., the mixture is stirred for 30 min, then a solution of iodine (381 mg, 1.5 mmol) in anhydrous THF (2 ml) is added dropwise and the mixture is stirred at 25° C. overnight. For workup, the mixture is diluted with aqueous sat. NH4Cl solution (30 ml) and aqueous sat. Na2S2O3 solution (30 ml) and extracted with ethyl acetate (3×30 ml). After the combined organic phases have been dried over Na2SO4, the solvent has been distilled off and purification has been effected by column chromatography on silica gel (heptane:ethyl acetate), the desired compound (210 mg, 74% of theory) was obtained as a colourless crystalline product.
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
381 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

2,4-Difluoro-1-nitrobenzene 15 (159 mg, 1.0 mmol) in THF (2 mL) was added to a solution of TMPZnCl.LiCl (2) (1.3 M in THF, 0.85 mL, 1.1 mmol) at 25° C. and the reaction mixture was then stirred at this temperature for 45 min according to TP 2. I2 (381 mg, 1.5 mmol) dissolved in dry THF (2 mL) was then dropwise added and the resulting mixture was stirred for 0.5 h. The reaction mixture was quenched with a sat. aq. Na2S2O3 solution (10 mL) and with a sat. aq. NH4Cl solution (20 mL), extracted with diethyl ether (3×50 mL) and dried over anhydrous Na2SO4. After filtration, the solvent was evaporated in vacuo. Purification by flash-chromatography (CH2Cl2/n-pentane, 1:1) furnished compound 17c (256 mg, 90%) as a colourless solid.
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
381 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Difluoro-2-iodo-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-2-iodo-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Difluoro-2-iodo-4-nitrobenzene
Reactant of Route 4
1,3-Difluoro-2-iodo-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Difluoro-2-iodo-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,3-Difluoro-2-iodo-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.